N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,3-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE is a complex organic compound that features a unique structure combining a cyclopentathiophene ring with a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the Cyclopentathiophene Ring: This can be achieved through a series of cyclization reactions starting from thiophene derivatives.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the intermediate cyclopentathiophene derivative with 2-(2,3-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the application, but may include inhibition of specific enzymes, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE: can be compared with other compounds featuring cyclopentathiophene or phenoxyacetamide moieties.
Uniqueness
Structural Features: The combination of the cyclopentathiophene ring and phenoxyacetamide moiety is unique and contributes to the compound’s distinct properties.
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H18N2O2S/c1-11-5-3-7-15(12(11)2)22-10-17(21)20-18-14(9-19)13-6-4-8-16(13)23-18/h3,5,7H,4,6,8,10H2,1-2H3,(H,20,21) |
InChI Key |
ZRWBGWMBYYMKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.